Clofenamide-d3
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Overview
Description
Clofenamide-d3 is a deuterated analog of clofenamide, a potent inhibitor of the calcium-activated chloride channel TMEM16A. This compound is of significant interest due to its potential therapeutic applications in treating cystic fibrosis, asthma, and other respiratory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clofenamide-d3 involves the incorporation of deuterium atoms into the clofenamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature, but they generally follow the principles of deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions, utilizing deuterated solvents and catalysts to achieve high yields and purity. The process would be optimized for cost-effectiveness and scalability, ensuring that the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Clofenamide-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Clofenamide-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium-labeled compounds and their behavior in various reactions.
Biology: Employed in studies of ion channels, particularly the calcium-activated chloride channel TMEM16A, to understand its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cystic fibrosis, asthma, and other respiratory diseases due to its inhibitory effects on TMEM16A.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development processes.
Mechanism of Action
Clofenamide-d3 exerts its effects by inhibiting the calcium-activated chloride channel TMEM16A. This inhibition disrupts the flow of chloride ions across cell membranes, which can modulate various physiological processes. The molecular targets and pathways involved include the binding of this compound to the TMEM16A channel, preventing its activation and subsequent ion transport.
Comparison with Similar Compounds
Similar Compounds
Clofenamide: The non-deuterated analog of clofenamide-d3, used as a diuretic and in the treatment of certain medical conditions.
Diclofenamide: Another sulfonamide derivative with similar inhibitory effects on ion channels, used in the treatment of glaucoma.
Acetazolamide: A carbonic anhydrase inhibitor with diuretic properties, used in the treatment of glaucoma, epilepsy, and altitude sickness.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research and drug development, offering potential advantages over its non-deuterated counterparts.
Properties
IUPAC Name |
4-chloro-2,5,6-trideuteriobenzene-1,3-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13)/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENBAISIHCWPKP-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])S(=O)(=O)N)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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